2-(1-Amino-2-hydroxyethyl)-3-bromophenol
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Overview
Description
2-(1-Amino-2-hydroxyethyl)-3-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, with an amino and hydroxyethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-3-bromophenol can be achieved through several synthetic routes. One common method involves the bromination of 2-(1-Amino-2-hydroxyethyl)phenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: 2-(1-Amino-2-hydroxyethyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-3-bromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-3-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the amino group can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromophenol: Lacks the amino and hydroxyethyl groups, which may affect its solubility and interaction with biological targets.
2-Amino-3-bromophenol: Similar structure but different positioning of the amino group, leading to different chemical and biological properties.
Uniqueness
2-(1-Amino-2-hydroxyethyl)-3-bromophenol is unique due to the combination of the bromine atom and the amino and hydroxyethyl groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2 |
InChI Key |
RRIUFTVKHGSWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)O |
Origin of Product |
United States |
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